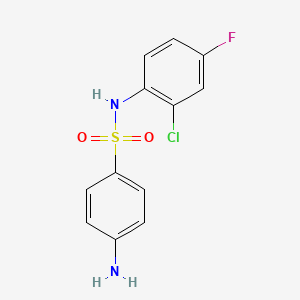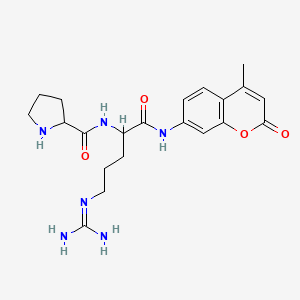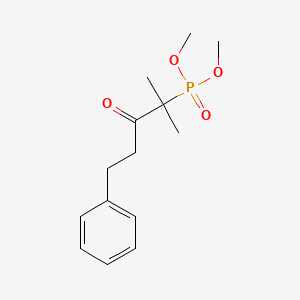![molecular formula C12H13Cl2NO2 B12109796 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C12H13Cl2NO2 It is known for its unique structure, which includes a cyclopropylmethyl group and dichlorophenyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)propanoic acid
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)butanoic acid
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)pentanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, while the dichlorophenyl group enhances its reactivity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C12H13Cl2NO2 |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
2-(cyclopropylmethylamino)-2-(3,5-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7/h3-5,7,11,15H,1-2,6H2,(H,16,17) |
Clave InChI |
NVLAVEYFMWYAGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)


